molecular formula C13H18O2 B3338356 2-(4-Methoxyphenyl)cyclohexan-1-ol CAS No. 89008-80-0

2-(4-Methoxyphenyl)cyclohexan-1-ol

Cat. No.: B3338356
CAS No.: 89008-80-0
M. Wt: 206.28 g/mol
InChI Key: FHVVYVTWZBXZBN-UHFFFAOYSA-N
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Description

2-(4-Methoxyphenyl)cyclohexan-1-ol is an organic compound with the molecular formula C13H18O2 and a molecular weight of 206.28 g/mol . This compound features a cyclohexane ring substituted with a 4-methoxyphenyl group and a hydroxyl group. It is often used in various chemical and pharmaceutical research applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 2-(4-Methoxyphenyl)cyclohexan-1-ol can be achieved through several synthetic routes. One common method involves the hydrogenation of 1-cyano-[(4-methoxyphenyl)methyl]cyclohexanol in the presence of a Co-NiO dual catalyst. The reaction is carried out under hydrogen gas at a pressure of 0.1-0.5 MPa and a temperature of 80-140°C for 2-4 hours . After the reaction, the solution is cooled, filtered, and treated with concentrated hydrochloric acid to obtain the desired product.

Industrial Production Methods

Industrial production of this compound typically involves large-scale hydrogenation processes using similar catalysts and conditions as described above. The use of Co-NiO dual catalysts enhances the reaction efficiency and yield, making it suitable for industrial applications .

Chemical Reactions Analysis

Types of Reactions

2-(4-Methoxyphenyl)cyclohexan-1-ol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions

Major Products Formed

    Oxidation: Cyclohexanone derivatives.

    Reduction: Cyclohexane derivatives.

    Substitution: Halogenated cyclohexane derivatives.

Scientific Research Applications

2-(4-Methoxyphenyl)cyclohexan-1-ol is widely used in scientific research due to its versatile chemical properties. It is employed in:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-Methoxyphenyl)cyclohexan-1-ol is unique due to the presence of the 4-methoxyphenyl group, which imparts distinct chemical and physical properties compared to other cyclohexanol derivatives.

Properties

IUPAC Name

2-(4-methoxyphenyl)cyclohexan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18O2/c1-15-11-8-6-10(7-9-11)12-4-2-3-5-13(12)14/h6-9,12-14H,2-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHVVYVTWZBXZBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2CCCCC2O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001008601
Record name 2-(4-Methoxyphenyl)cyclohexan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001008601
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89008-80-0
Record name NSC78471
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=78471
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-(4-Methoxyphenyl)cyclohexan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001008601
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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